molecular formula C12H13F2NO2 B1467310 [1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol CAS No. 1458100-02-1

[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol

Cat. No.: B1467310
CAS No.: 1458100-02-1
M. Wt: 241.23 g/mol
InChI Key: GHHGCUCCNJFNQQ-UHFFFAOYSA-N
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Description

[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol is a useful research compound. Its molecular formula is C12H13F2NO2 and its molecular weight is 241.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2,6-difluorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-9-2-1-3-10(14)11(9)12(17)15-5-4-8(6-15)7-16/h1-3,8,16H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHGCUCCNJFNQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and influencing the overall metabolic flux. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions, which contribute to its biochemical properties.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, resulting in altered cellular responses such as proliferation, differentiation, or apoptosis. Additionally, it can affect the expression of genes involved in critical cellular processes, thereby modulating cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects are often observed, where a specific dosage is required to achieve the desired biological response. Toxicity studies have indicated that excessive doses can cause adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites, thereby affecting the overall metabolic balance within cells. Its interactions with specific enzymes can lead to changes in their activity, which in turn impacts the metabolic pathways they regulate.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity, as its presence in specific tissues or organelles may enhance or inhibit its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C₁₁H₁₂F₂N₂O
  • Molecular Weight : 226.22 g/mol
  • CAS Number : 1249683-71-3

The compound operates primarily through its interaction with specific molecular targets, including:

  • E3 Ligase Cereblon (CRBN) : It binds to CRBN, altering substrate specificity and facilitating the recruitment and ubiquitination of mutant BRAF proteins, notably BRAF V600E, which is implicated in various cancers such as melanoma and colorectal cancer .
  • Receptor Binding : The difluorobenzoyl moiety enhances binding affinity to certain receptors, potentially modulating their activity and influencing downstream signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

  • Targeting BRAF Mutations : The compound is effective against tumors harboring BRAF V600E mutations, promoting targeted degradation of the mutant protein .
  • In Vitro Studies : Cell line studies have shown that this compound can reduce cell viability in BRAF-mutant cancer cells, suggesting its potential as a therapeutic agent.

Other Biological Activities

Beyond its anticancer properties, preliminary studies suggest additional biological activities:

  • Anti-inflammatory Effects : There is evidence to support its role in modulating inflammatory pathways, although further research is needed to elucidate these mechanisms.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties, but comprehensive data are lacking.

Case Studies

  • Melanoma Treatment : A study demonstrated that treatment with this compound led to a significant decrease in tumor size in BRAF V600E melanoma models.
  • Colorectal Cancer : In preclinical models of colorectal cancer with BRAF mutations, the compound showed promise in reducing tumor growth and enhancing apoptosis.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionNotable Activities
This compoundE3 ligase binding; receptor modulationAnticancer; anti-inflammatory potential
[1-(3,4-Difluorobenzoyl)piperidin-3-yl]methanolSimilar E3 ligase interactions; receptor bindingAnticancer; potential analgesic effects
[1-(4-Chloro-3-fluorophenyl)-1H-triazol-4-yl]methanolDifferent target interactions; broader receptor activityAntimicrobial; anti-inflammatory properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol
Reactant of Route 2
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[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.